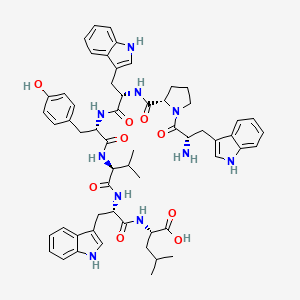![molecular formula C13H14N2O3 B14219286 2-Furancarboxamide, 5-[(2-hydroxyethyl)amino]-N-phenyl- CAS No. 826991-13-3](/img/structure/B14219286.png)
2-Furancarboxamide, 5-[(2-hydroxyethyl)amino]-N-phenyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Furancarboxamide, 5-[(2-hydroxyethyl)amino]-N-phenyl- is a chemical compound with the molecular formula C13H14N2O3 It is known for its unique structure, which includes a furan ring, an amide group, and a phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Furancarboxamide, 5-[(2-hydroxyethyl)amino]-N-phenyl- typically involves the reaction of 2-furancarboxylic acid with an appropriate amine. The reaction conditions often include the use of a dehydrating agent such as thionyl chloride to form the acid chloride intermediate, which then reacts with the amine to form the desired amide. The reaction is usually carried out under an inert atmosphere to prevent oxidation.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification methods such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2-Furancarboxamide, 5-[(2-hydroxyethyl)amino]-N-phenyl- undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form a furanone derivative.
Reduction: The amide group can be reduced to an amine.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic aromatic substitution reactions often require a catalyst such as aluminum chloride or iron(III) chloride.
Major Products Formed
Oxidation: Furanone derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
2-Furancarboxamide, 5-[(2-hydroxyethyl)amino]-N-phenyl- has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of 2-Furancarboxamide, 5-[(2-hydroxyethyl)amino]-N-phenyl- involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The pathways involved may include inhibition of enzyme activity or interference with signal transduction pathways, leading to the observed biological effects.
Comparison with Similar Compounds
Similar Compounds
- 2-Furancarboxamide, N-methyl-
- 2-Furancarboxamide, 5-[(2-hydroxyethyl)amino]-
Uniqueness
2-Furancarboxamide, 5-[(2-hydroxyethyl)amino]-N-phenyl- is unique due to the presence of both a furan ring and a phenyl group, which confer distinct chemical and biological properties. This combination is not commonly found in other similar compounds, making it a valuable molecule for research and industrial applications.
Properties
CAS No. |
826991-13-3 |
|---|---|
Molecular Formula |
C13H14N2O3 |
Molecular Weight |
246.26 g/mol |
IUPAC Name |
5-(2-hydroxyethylamino)-N-phenylfuran-2-carboxamide |
InChI |
InChI=1S/C13H14N2O3/c16-9-8-14-12-7-6-11(18-12)13(17)15-10-4-2-1-3-5-10/h1-7,14,16H,8-9H2,(H,15,17) |
InChI Key |
AETJBHMJJBOTRE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)C2=CC=C(O2)NCCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


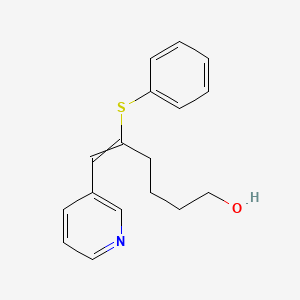

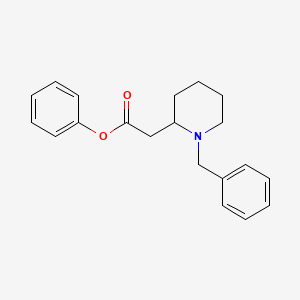
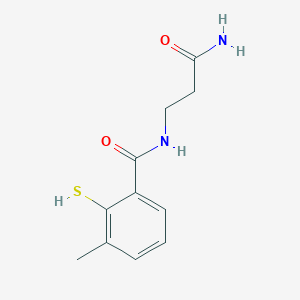

![N-[(2-Methoxyphenyl)methylidene]-P,P-diphenylphosphinic amide](/img/structure/B14219243.png)
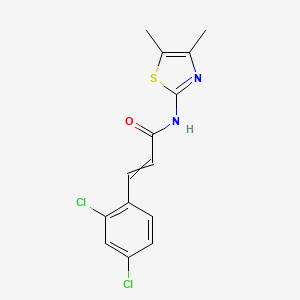
![2-[(2-Aminophenyl)sulfanyl]-3-(4-nitrophenyl)-1-phenylpropan-1-one](/img/structure/B14219257.png)
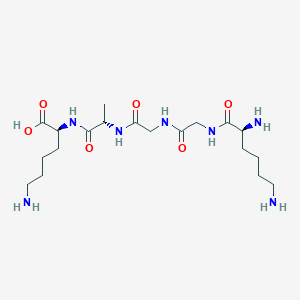

![N-[1-(3,3-Diphenylpropyl)piperidin-4-yl]-N-ethyl-N'-(1-phenylethyl)urea](/img/structure/B14219267.png)
